(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

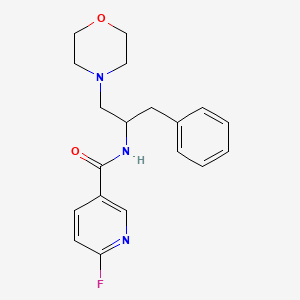

“(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2375816-30-9 . It has a molecular weight of 150.13 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1" . The InChI key is "ONTVBKAFCGRFDD-QWWZWVQMSA-N" .Physical and Chemical Properties Analysis

The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Chiral Intermediates

A significant application in scientific research involving cyclopropane derivatives, such as (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, is in the enzymatic synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, has been developed. This process showcases the use of ketoreductase (KRED) for the transformation of related substrates into chiral alcohols, demonstrating a green and environmentally sound method with high productivity for potential industrial applications (Guo et al., 2017).

Chemical Transformations and Ring-Opening Reactions

Chemical transformations of cyclopropane derivatives highlight another area of research interest. The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions illustrates the versatility of these compounds in synthetic chemistry. This method, using trifluoroacetic acid or boron trifluoride as promoters, offers a pathway for the synthesis of structurally diverse compounds (Ortega & Csákÿ, 2016).

Deoxyfluorination for Acyl Fluorides Synthesis

Deoxyfluorination of carboxylic acids to acyl fluorides represents a pivotal reaction in organic synthesis, showcasing the functional versatility of cyclopropane derivatives. Using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, various acyl fluorides can be efficiently synthesized from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions. This method facilitates the one-pot amidation reaction of carboxylic acids, indicating its potential for broader applications in synthetic and medicinal chemistry (Wang et al., 2021).

Investigation of Cyclopropane Stability and Reactivity

Research into the stability and reactivity of cyclopropane derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) sheds light on their potential as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study of DFACC's decomposition under physiological conditions and its interaction with ACC deaminase provides insights into the molecular interactions and reactivity patterns of cyclopropane derivatives, offering a foundation for future therapeutic applications (Liu et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTVBKAFCGRFDD-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2767298.png)

![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea](/img/structure/B2767303.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2767313.png)